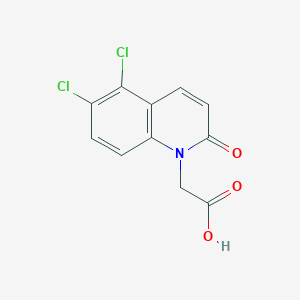
2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid typically involves the reaction of 5,6-dichloro-2-oxoquinoline with acetic acid derivatives. One common method includes the use of 2-chloroquinoline derivatives, which are treated with acetic acid under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, using nucleophiles.
Common Reagents and Conditions
Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-quinazolin-4(3H)-one
- 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
- 4-Hydroxy-2-quinolones
Uniqueness
2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of both chloro and oxo groups on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H7Cl2NO3 |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
2-(5,6-dichloro-2-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C11H7Cl2NO3/c12-7-2-3-8-6(11(7)13)1-4-9(15)14(8)5-10(16)17/h1-4H,5H2,(H,16,17) |
InChI Key |
PHEJNRRPLBGIID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C2=C1C(=C(C=C2)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


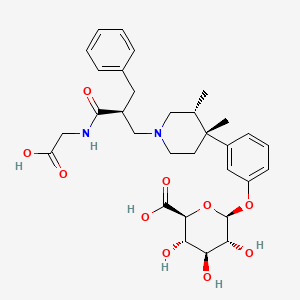
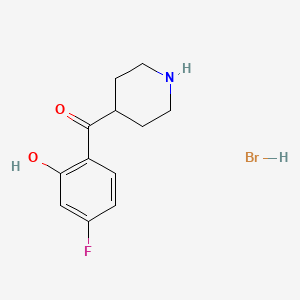

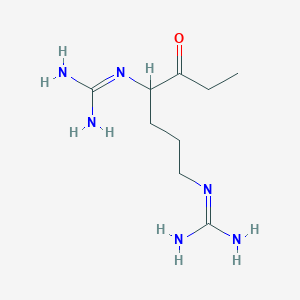
![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)

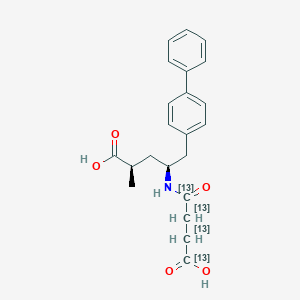
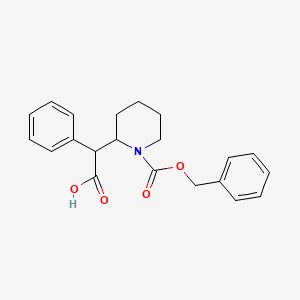
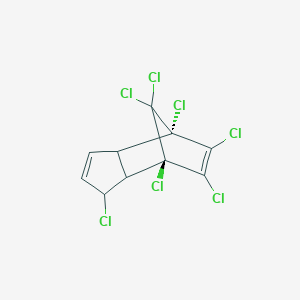
![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)

![3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13844440.png)
